Desacetyl-7-desmethyl Agomelatine Hydrobromide
Overview
Description
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical used for proteomics research . It is an analogue of Agomelatine .
Chemical Reactions Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a compound with the molecular formula C12H14BrNO . It is a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at 5-HT2C receptors .Physical And Chemical Properties Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide has a molecular weight of 268.15 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 267.02588 g/mol . Its topological polar surface area is 46.2 Ų .Scientific Research Applications
Pharmacokinetic Analysis
Scientists conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining the appropriate dosage and delivery method for therapeutic use.
Each of these applications contributes to a broader understanding of the compound’s potential in scientific research and medicine. The findings from these studies could pave the way for new therapeutic approaches and enhance our knowledge of various biological processes .
Mechanism of Action
Target of Action
Desacetyl-7-desmethyl Agomelatine Hydrobromide, an analogue of Agomelatine , primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in regulating sleep-wake cycles, while serotonin receptors are involved in mood regulation .
Mode of Action
Desacetyl-7-desmethyl Agomelatine Hydrobromide acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it activates melatonin receptors, enhancing their function. As an antagonist, it blocks the action of serotonin at the 5-HT2C receptors, inhibiting their function . This dual action can lead to changes in neurotransmitter levels and receptor activity, potentially influencing mood and sleep patterns .
Biochemical Pathways
The compound’s interaction with melatonin and serotonin receptors can affect various biochemical pathways. It can resynchronize circadian rhythms, potentially correcting disruptions associated with mood disorders . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . These changes can have downstream effects on mood regulation and sleep-wake cycles .
Pharmacokinetics
It is primarily metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . These properties can impact the bioavailability and therapeutic efficacy of the compound.
Result of Action
The molecular and cellular effects of Desacetyl-7-desmethyl Agomelatine Hydrobromide’s action are likely to be similar to those of Agomelatine. It has shown an antidepressant-like effect in animal depression models, circadian rhythm desynchronization, and in stress and anxiety models . In humans, Agomelatine has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .
Action Environment
The action, efficacy, and stability of Desacetyl-7-desmethyl Agomelatine Hydrobromide can be influenced by various environmental factors. These may include the individual’s physiological state, presence of other medications, and liver function, given its metabolism in the liver
Future Directions
properties
IUPAC Name |
8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMSWFEISQKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.